1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H13FN2O3S2 and its molecular weight is 436.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
- Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : A study involving the synthesis of fluorinated benzothiazole derivatives demonstrated their anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Chemosensor Development
- Multi-step Synthesis for Fluorescent Chemosensor : A derivative of benzothiazole has been synthesized and demonstrated as a fluorescent chemosensor for the selective detection of Fe3+ ions, showcasing the potential of fluorinated benzothiazole compounds in developing sensitive detection methods for metal ions (Khan, 2020).
Radioisotope Labeling for Research
- Synthesis of Carbon-14 Labelled Dufulin : Carbon-14 labeled versions of a fluorinated benzothiazole derivative have been synthesized for use as radiotracers in studying its metabolism, residue, and environmental behavior, highlighting the compound's utility in environmental and metabolic research (Yang et al., 2018).
Antimicrobial Activity
- Synthesis of New 1,2,4-Triazoles and Their Antimicrobial Activities : Research on derivatives starting from isonicotinic acid hydrazide showed significant antimicrobial activity, suggesting the potential of fluorinated benzothiazole compounds in the development of new antimicrobial agents (Bayrak et al., 2009).
Anti-inflammatory Activity
- Novel N-(3-chloro-4-fluorophenyl) Derivatives with Anti-inflammatory Activity : A series of derivatives were synthesized and evaluated for their anti-inflammatory activity, with several compounds showing significant effects, demonstrating the therapeutic potential of fluorinated benzothiazole compounds in inflammation-related conditions (Sunder & Maleraju, 2013).
Mechanism of Action
These compounds have shown interesting biocidal activities against a wide range of bacteria, viruses, helminths, fungi, and some tumor cell lines .
In addition, some compounds bearing the benzo[d]thiazole moiety have been evaluated as potential quorum sensing inhibitors . Quorum sensing is a bacterial cell–cell communication mechanism that allows bacteria to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Properties
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-2-phenyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O3S2/c23-13-8-9-14-16(11-13)30-22(24-14)25-18(12-5-2-1-3-6-12)17(20(27)21(25)28)19(26)15-7-4-10-29-15/h1-11,18,27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESAEETYMXDSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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